2-(Methoxymethyl)-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid
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Overview
Description
2-(Methoxymethyl)-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid is a heterocyclic organic compound that features a tetrahydropyrimidine ring substituted with a methoxymethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-(Methoxymethyl)-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methoxymethyl)phenylboronic acid
- 2-(Methoxymethyl)benzeneboronic acid
- 2-(Methoxymethyl)-1,4-benzenediamine
Uniqueness
Compared to similar compounds, 2-(Methoxymethyl)-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid is unique due to its specific structural features, such as the tetrahydropyrimidine ring and the presence of both methoxymethyl and carboxylic acid groups.
Properties
Molecular Formula |
C7H12N2O3 |
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Molecular Weight |
172.18 g/mol |
IUPAC Name |
2-(methoxymethyl)-1,4,5,6-tetrahydropyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C7H12N2O3/c1-12-4-6-8-3-2-5(9-6)7(10)11/h5H,2-4H2,1H3,(H,8,9)(H,10,11) |
InChI Key |
XKIUMSWNFCRINB-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NCCC(N1)C(=O)O |
Origin of Product |
United States |
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